N2,N7-di(tert-butyl)-9-oxo-9H-2,7-fluorenedisulfonamide
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Description
Scientific Research Applications
Electrophilic Fluorination Agents
A study introduced a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, which is a sterically demanding analogue of popular fluorinating agents. This reagent improves the enantioselectivity of the products in specific fluorination reactions, potentially indicating the utility of similarly structured compounds in enhancing reaction selectivity (Yasui et al., 2011).
Oxidation Catalysts and Olefin Oxidation
Another research focused on sulfonamide-substituted iron phthalocyanine, which shows remarkable stability under oxidative conditions and is used for the oxidation of olefins. This study highlights the importance of sulfonamide derivatives in designing potential oxidation catalysts (Işci et al., 2014).
Asymmetric Oxidation
A paper described the catalytic asymmetric oxidation of tert-butyl disulfide, resulting in products that serve as excellent precursors to chiral tert-butanesulfinyl compounds. This process emphasizes the role of specific sulfonamide derivatives in facilitating asymmetric synthesis (Cogan et al., 1998).
Electrocatalytic Synthesis
Research on mesoporous nitrogen-doped carbon derived from specific ionic liquids, including those related to sulfonamide chemistry, demonstrated its potential as a highly active, metal-free catalyst for the electrochemical synthesis of hydrogen peroxide, pointing towards applications in green chemistry (Fellinger et al., 2012).
Metal Complexation and Recognition
Properties
IUPAC Name |
2-N,7-N-ditert-butyl-9-oxofluorene-2,7-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-20(2,3)22-29(25,26)13-7-9-15-16-10-8-14(30(27,28)23-21(4,5)6)12-18(16)19(24)17(15)11-13/h7-12,22-23H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHWQJZWPJAJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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